molecular formula C12H6Cl3NO3 B1597616 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene CAS No. 22544-04-3

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene

Cat. No. B1597616
CAS RN: 22544-04-3
M. Wt: 318.5 g/mol
InChI Key: SDEVFRSHCRPEJZ-UHFFFAOYSA-N
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Description

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, especially on cereal crops and pastures . It’s highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature .


Synthesis Analysis

The synthesis of 2,4-Dichlorophenoxyacetic acid and its degradation has been studied extensively. One method involves the oxidative degradation of 2,4-D via ultrasonic-assisted electro-activation of the persulfate system in the presence of nano-zero valent iron .


Chemical Reactions Analysis

The degradation of 2,4-Dichlorophenoxyacetic acid has been studied, with the role of bacteria, enzymes, and genes that regulate the 2,4-D degradation being widely studied . The degradation by fungi, especially the ability of white-rot basidiomycetes as an agent for its bioconversion, has also been considered .


Physical And Chemical Properties Analysis

2,4-Dichlorophenol has a boiling point of 209-210°C (lit.) and a melting point of 42-43°C (lit.). It is soluble in methanol and ethanol .

Safety And Hazards

2,4-Dichlorophenol is an anthropogenic organic compound and a common water and soil pollutant . It poses adverse health effects on humans and wildlife .

Future Directions

Biological decomposition of pesticides is an expressive and effective way for the removal of these compounds from the environment . The use of pesticide-degrading microbial consortia, which is an eco-friendly technology, may be suitable for sustainable agriculture production .

properties

IUPAC Name

2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO3/c13-7-1-3-11(9(14)5-7)19-12-4-2-8(16(17)18)6-10(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEVFRSHCRPEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369425
Record name 2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene

CAS RN

22544-04-3
Record name 2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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